molecular formula C16H14ClN3O3S2 B2912699 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole CAS No. 1351610-97-3

5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B2912699
CAS No.: 1351610-97-3
M. Wt: 395.88
InChI Key: DTVHRKNZYXZZHL-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a thiophen-2-ylmethyl group and at the 5-position with a 1-((3-chlorophenyl)sulfonyl)azetidin-3-yl moiety. The azetidine ring introduces conformational rigidity, and the thiophene methyl group contributes to lipophilicity.

Properties

IUPAC Name

5-[1-(3-chlorophenyl)sulfonylazetidin-3-yl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S2/c17-12-3-1-5-14(7-12)25(21,22)20-9-11(10-20)16-18-15(19-23-16)8-13-4-2-6-24-13/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVHRKNZYXZZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CC=C2)Cl)C3=NC(=NO3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClN3O4SC_{18}H_{15}ClN_3O_4S, with a molecular weight of approximately 423.8 g/mol. The structure features a 1,2,4-oxadiazole ring, which is known for its pharmacological significance.

PropertyValue
Molecular FormulaC₁₈H₁₅ClN₃O₄S
Molecular Weight423.8 g/mol
CAS Number1351658-23-5

Biological Activity Overview

Research has indicated that oxadiazole derivatives exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of This compound are summarized below.

Anticancer Activity

Recent studies have shown that compounds containing the oxadiazole moiety can induce apoptosis in various cancer cell lines. For instance:

  • Cytotoxicity Studies : The compound demonstrated significant cytotoxicity against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), with IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in a dose-dependent manner.
  • Molecular Targets : Western blot analysis indicated increased levels of p53 and caspase-3 cleavage in treated cells, suggesting activation of apoptotic pathways .

Antimicrobial Activity

The oxadiazole derivatives have also been reported to exhibit antimicrobial properties:

  • Antibacterial Studies : Compounds similar to this oxadiazole have shown effectiveness against various bacterial strains. For example, derivatives have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Case Studies

Several case studies have highlighted the potential of oxadiazole derivatives in drug discovery:

  • Study on Anticancer Properties : In a comparative study involving multiple oxadiazole derivatives, it was found that certain modifications to the structure enhanced cytotoxicity against leukemia cell lines significantly .
  • Antimicrobial Efficacy : Research conducted by Dhumal et al. demonstrated that specific oxadiazole derivatives inhibited Mycobacterium bovis both in active and dormant states, indicating their potential as antitubercular agents .

Future Directions

The promising biological activity of This compound suggests several avenues for future research:

  • Structural Optimization : Further modifications could enhance its efficacy and selectivity.
  • In Vivo Studies : Comprehensive in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl Groups

  • 5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole Key Difference: The sulfonyl group is attached to a 5-chlorothiophene instead of 3-chlorophenyl. The pyrazine substituent (vs. thiophenemethyl) introduces nitrogen-rich aromaticity, which could improve solubility or modulate interactions with biological targets .
  • 3-(4-Chlorophenyl)-5-[1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl]-1,2,4-oxadiazole Key Difference: Pyrrolidine replaces azetidine, and the sulfonyl group is linked to 2-chlorophenyl. The 2-chlorophenyl group may influence steric interactions differently than 3-chlorophenyl .

Analogues with Varied Heterocyclic Substituents

  • 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride

    • Key Difference : A methoxyethyl group replaces the thiophenemethyl substituent.
    • Impact : The methoxyethyl chain increases hydrophilicity (logP ~1.2 estimated) compared to the lipophilic thiophenemethyl group. This could enhance aqueous solubility but reduce membrane permeability .
  • 3-(Pyrazin-2-yl)-5-((1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole Key Difference: A piperidine ring with a trifluoropropyl sulfonyl group replaces azetidine.

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight Key Substituents logP (Estimated)
5-(1-((3-Chlorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole C₁₇H₁₅ClN₄O₃S₂ 422.91 3-Chlorophenyl sulfonyl, thiophenemethyl ~2.8
5-(1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole C₁₄H₁₁ClN₆O₃S₂ 410.85 5-Chlorothiophene sulfonyl, pyrazine ~1.9
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride C₈H₁₄ClN₃O₂ 219.67 Methoxyethyl, azetidine ~1.2

Notes:

  • The thiophenemethyl group in the main compound increases lipophilicity, favoring blood-brain barrier penetration.
  • Pyrazine and methoxyethyl substituents reduce logP, enhancing solubility but limiting membrane permeability.

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